molecular formula C₂₀H₂₂O₇ B1144563 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one CAS No. 53350-27-9

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No. B1144563
CAS RN: 53350-27-9
M. Wt: 374.38
InChI Key:
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Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of Curcuma longa, commonly known as turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, Curcumin has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is complex and not fully understood. It has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer development. 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also modulates the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a crucial role in the regulation of inflammatory genes.
Biochemical and Physiological Effects
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. In addition, 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to exhibit anticancer properties by inhibiting cell proliferation, inducing apoptosis, and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high solubility, and availability. It is also relatively inexpensive compared to other natural compounds. However, 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has some limitations, including its low bioavailability, which limits its therapeutic efficacy. It is also unstable under physiological conditions, which can affect its activity.

Future Directions

There are several future directions for the study of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of research is the development of novel formulations that can improve its bioavailability and efficacy. Another area of research is the investigation of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one's potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the study of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one's mechanism of action and its interaction with other signaling pathways can provide insights into its therapeutic potential.

Synthesis Methods

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method of synthesis is the extraction of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one from turmeric. The process involves the extraction of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-oneoids from the rhizome of turmeric using solvents such as ethanol or acetone.

Scientific Research Applications

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular disease, and diabetes. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

CAS RN

53350-27-9

Product Name

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Molecular Formula

C₂₀H₂₂O₇

Molecular Weight

374.38

Origin of Product

United States

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